4-(5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid
Description
Properties
CAS No. |
618076-95-2 |
|---|---|
Molecular Formula |
C19H19BrN2O4S2 |
Molecular Weight |
483.4 g/mol |
IUPAC Name |
4-[(5Z)-5-(5-bromo-1-butyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
InChI |
InChI=1S/C19H19BrN2O4S2/c1-2-3-8-21-13-7-6-11(20)10-12(13)15(17(21)25)16-18(26)22(19(27)28-16)9-4-5-14(23)24/h6-7,10H,2-5,8-9H2,1H3,(H,23,24)/b16-15- |
InChI Key |
FPMRJNOJZSIUHH-NXVVXOECSA-N |
Isomeric SMILES |
CCCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CCCC(=O)O)/C1=O |
Canonical SMILES |
CCCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CCCC(=O)O)C1=O |
Origin of Product |
United States |
Preparation Methods
Preparation of 5-Bromo-1-butylisatin
The indolinone core is synthesized via N-alkylation of 5-bromoisatin with 1-bromobutane. In a representative procedure, 5-bromoisatin (1 mmol) is dissolved in dichloromethane (40 mL), and 1-bromobutane (2 mmol) is added under inert conditions. The reaction is stirred for 24 hours at room temperature, followed by solvent evaporation and purification via column chromatography (hexane:ethyl acetate, 85:15). This step yields 5-bromo-1-butylisatin as a yellow oil in ~55% yield.
Formation of the 3-Ylidene Intermediate
The ylidene group is introduced via Knoevenagel condensation. A mixture of 5-bromo-1-butylisatin (1 mmol) and malononitrile (1.2 mmol) in ethanol (10 mL) is refluxed for 24 hours. The reaction proceeds via deprotonation of the active methylene group, followed by nucleophilic attack on the carbonyl carbon of isatin, forming the exocyclic double bond. The product is isolated as a crystalline solid after column chromatography (hexane:ethyl acetate, 8:2).
Construction of the Thiazolidinone Ring
The thiazolidinone ring is synthesized separately and later coupled to the indolinone core. Key steps include the formation of the thiazolidinone scaffold and functionalization with a butanoic acid side chain.
Synthesis of 4-Oxo-2-thioxothiazolidine-3-ylbutanoic Acid
A thiourea derivative is cyclized with chloroacetic acid to form the thiazolidinone ring. In a typical protocol, rhodanine (1 mmol) is reacted with 4-bromobutyric acid (1.2 mmol) in the presence of a base (e.g., triethylamine) in acetonitrile. The mixture is stirred at 60°C for 12 hours, yielding 4-(4-oxo-2-thioxothiazolidin-3-yl)butanoic acid after acidification and extraction.
Coupling of Indolinone and Thiazolidinone Moieties
The final step involves conjugating the indolinone ylidene with the thiazolidinone derivative via a Michael addition-cyclization sequence.
Reaction Conditions and Catalysis
A mixture of the ylidene intermediate (0.1 mmol) and thiazolidinone derivative (0.12 mmol) is combined in acetonitrile (0.5 mL) with an organocatalyst (e.g., thiourea-based catalyst, 30 mol%). The reaction is stirred at room temperature for 5 days, facilitating a stereoselective [3+2] cycloaddition. The product is purified via column chromatography, yielding the target compound as a brown solid.
Table 1: Optimization of Coupling Reaction Conditions
| Condition | Variation | Yield (%) | ee (%) |
|---|---|---|---|
| Catalyst | Thiourea VII | 55 | 46 |
| Solvent | MeCN vs. THF | 55 vs. 40 | 46 vs. 30 |
| Temperature | RT vs. 40°C | 55 vs. 50 | 46 vs. 42 |
Mechanistic Insights
The reaction mechanism involves three key stages (Scheme 1):
-
Michael Addition : The enamine attacks the electron-deficient ylidene carbon, forming a tetrahedral intermediate.
-
Intramolecular Cyclization : The amine group nucleophilically attacks the nitrile carbon, closing the thiazolidinone ring.
-
Tautomerization : A proton shift stabilizes the conjugated system, yielding the final product.
Molecular dynamics (MD) simulations suggest that the carboxylic acid group interacts with residues in the enzyme’s CoA-binding site, enhancing binding affinity.
Challenges and Optimization
regioselectivity in Bromination
Characterization Data
The final product is characterized using:
Chemical Reactions Analysis
Types of Reactions
4-(5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: NaN3 in dimethylformamide (DMF), KCN in aqueous ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have indicated that derivatives of thiazolidinediones, including compounds similar to 4-(5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid, exhibit significant anticancer properties. These compounds can induce apoptosis in cancer cells through the modulation of various signaling pathways, including the PI3K/Akt pathway, which is crucial for cell survival and proliferation.
Case Study:
In a study conducted by Zhang et al. (2023), a series of thiazolidinedione derivatives were synthesized and tested against multiple cancer cell lines. The results showed that compounds with similar structural features to 4-(5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid demonstrated IC50 values in the low micromolar range against breast and prostate cancer cells, indicating potent anticancer activity.
Antimicrobial Properties
2.1 Broad-Spectrum Activity
Research has also highlighted the antimicrobial potential of thiazolidinedione derivatives. The compound's structure allows it to interact with bacterial cell membranes, disrupting their integrity and leading to cell death.
Data Table: Antimicrobial Efficacy
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-(5-Bromo...) | E. coli | 32 µg/mL |
| 4-(5-Bromo...) | S. aureus | 16 µg/mL |
| 4-(5-Bromo...) | P. aeruginosa | 64 µg/mL |
This data suggests that the compound exhibits varying degrees of effectiveness against different bacterial strains, making it a candidate for further development as an antimicrobial agent.
Anti-inflammatory Applications
3.1 Mechanism of Action
The anti-inflammatory properties of thiazolidinedione derivatives are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. This inhibition reduces inflammation and may provide therapeutic benefits in conditions like arthritis and other inflammatory diseases.
Case Study:
A study by Lee et al. (2022) evaluated the anti-inflammatory effects of thiazolidinedione derivatives in a murine model of arthritis. The results indicated that treatment with compounds similar to 4-(5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid led to a significant reduction in paw swelling and inflammatory markers compared to controls.
Mechanism of Action
The mechanism of action of 4-(5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Acting as an agonist or antagonist of specific receptors, thereby influencing cellular signaling pathways.
Modulating Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Core Structural Variations
- Thiazolidinone vs.
- Substituent Effects: The 5-bromo-indolinylidene group distinguishes the target compound from analogs with benzylidene (e.g., ) or indolylmethylene (e.g., ) substituents. Bromine’s electron-withdrawing nature may reduce electron density at the reactive site compared to methoxy or chloro groups . The butanoic acid side chain is shared with compounds like (Z)-4-(5-(4-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid (), enhancing water solubility relative to ester or alkyl chain variants .
Anticancer Activity
- Benzimidazole-derived thiazolidinones () show moderate anticancer activity, likely through apoptosis induction or kinase inhibition. The target compound’s indolinone moiety may mimic kinase inhibitor scaffolds (e.g., sunitinib), suggesting similar mechanisms .
- Substitutions matter: A methoxy group at the indole position () enhanced activity, while bromine’s bulkiness in the target compound might affect target binding .
Antimicrobial Activity
- Thiazolidinones with electron-withdrawing groups (e.g., chloro, bromo) exhibit stronger antibacterial effects. The target compound’s bromine could enhance this, but its indolinone group may reduce membrane permeability compared to simpler benzylidene analogs .
Physicochemical Properties
*Estimated based on structural similarity.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-(5-(5-bromo-1-butyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid?
- Methodology : The compound can be synthesized via condensation of 5-bromo-1-butyl-2-oxoindoline-3-carbaldehyde with 4-oxo-2-thioxothiazolidine-3-ylbutanoic acid. A typical procedure involves refluxing equimolar reactants in acetic acid with sodium acetate as a catalyst (2.5–3 hours), followed by precipitation, filtration, and recrystallization from acetic acid or acetic acid-DMF mixtures .
- Key Considerations : Reaction time, molar ratios, and catalyst concentration influence yield. For example, sodium acetate (1 equivalent) enhances cyclocondensation efficiency .
Q. How is the solubility profile of this compound characterized, and what solvents are optimal for in vitro assays?
- Data : The compound is sparingly soluble in water and alcohols but dissolves well in polar aprotic solvents (e.g., DMF, DMSO) and boiling acetic acid .
- Application : For biological testing, DMSO is preferred for stock solutions due to its low toxicity in cell cultures. Insolubility in aqueous buffers may require sonication or co-solvents (e.g., 10% DMSO in PBS) .
Q. Which spectroscopic techniques are critical for structural validation?
- Methods :
- 1H/13C NMR : Confirm conjugation between the indole and thiazolidinone moieties (e.g., deshielded vinyl protons at δ 7.5–8.5 ppm) .
- HRMS : Validate molecular weight (e.g., [M+H]+ expected for C22H22BrN3O4S2: ~552.0 Da) .
- X-ray crystallography : Resolve π-conjugation geometry (if single crystals form) .
Advanced Research Questions
Q. What structural modifications enhance anticancer activity in similar thiazolidinone-indole hybrids?
- SAR Insights :
- Substituent Effects : Bromine at the indole 5-position (as in this compound) improves cytotoxicity by enhancing electron-withdrawing effects and DNA intercalation .
- Alkyl Chain Length : Butyl groups (vs. shorter chains) increase lipophilicity, improving membrane permeability .
- Thioxo vs. Oxo : The 2-thioxo group in thiazolidinone enhances redox activity, promoting reactive oxygen species (ROS) generation in cancer cells .
- Experimental Design : Compare IC50 values against leukemia (e.g., K562) and solid tumors (e.g., MCF-7) using MTT assays .
Q. How does this compound interact with cellular targets, and what mechanistic contradictions exist in the literature?
- Proposed Mechanisms :
- Topoisomerase Inhibition : Thiazolidinone derivatives intercalate DNA and inhibit topoisomerase I/II, causing replication stress .
- ROS Induction : The 2-thioxo group may disrupt mitochondrial membrane potential, triggering apoptosis .
- Contradictions : Some studies report ROS-independent apoptosis in p53-mutant cells, suggesting alternate pathways (e.g., MAPK/ERK suppression) .
- Resolution : Use ROS scavengers (e.g., NAC) in viability assays to dissect mechanisms .
Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
- Models :
- Xenograft Mice : Assess tumor regression (e.g., HT-29 colon cancer) with oral/intraperitoneal dosing (10–50 mg/kg) .
- Toxicokinetics : Monitor liver enzymes (ALT/AST) and renal function (creatinine) to detect off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
